

Spectroscopic analysis of 6-(Trifluoromethyl)nicotinohydrazide (NMR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-(Trifluoromethyl)nicotinohydrazide
Cat. No.:	B1303339

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Analysis of **6-(Trifluoromethyl)nicotinohydrazide**

Introduction

6-(Trifluoromethyl)nicotinohydrazide is a fluorinated derivative of nicotinohydrazide, a class of compounds investigated for a range of pharmaceutical applications. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, impacting its biological activity, metabolic stability, and lipophilicity.^[1] Consequently, precise structural characterization is a critical step in the research and development of such compounds. This technical guide provides a detailed overview of the expected spectroscopic signature of **6-(Trifluoromethyl)nicotinohydrazide**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals involved in the synthesis and characterization of novel trifluoromethylated heterocyclic compounds.

Predicted Spectroscopic Data

While direct experimental data for **6-(Trifluoromethyl)nicotinohydrazide** is not widely published, its spectroscopic characteristics can be predicted with a high degree of confidence

based on the analysis of structurally related compounds, such as nicotinic acid derivatives and other trifluoromethyl-substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for **6-(Trifluoromethyl)nicotinohydrazide** are summarized in the tables below. These predictions are based on the known effects of the trifluoromethyl group and the hydrazide moiety on the pyridine ring.

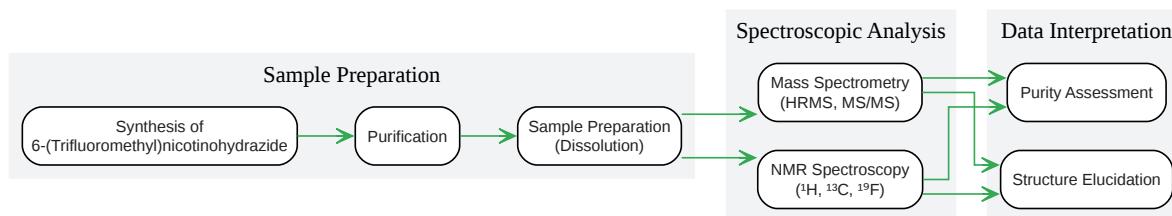
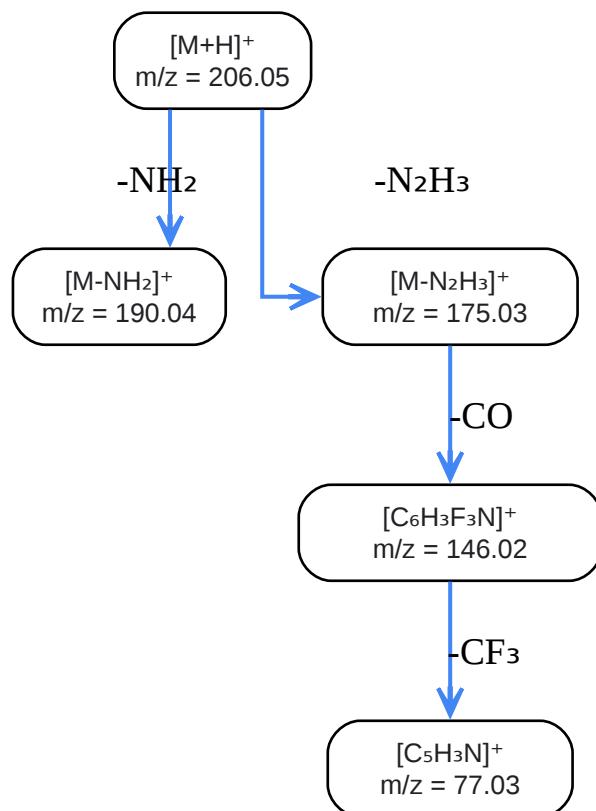
Predicted ¹H NMR Data

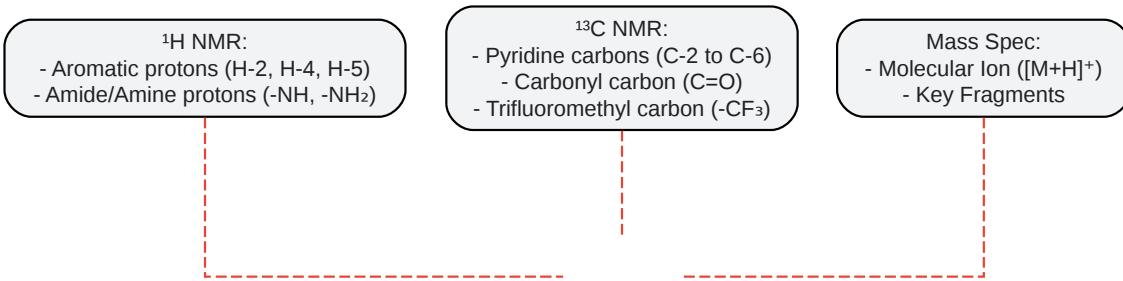
Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.0	d	~2
H-4	8.2 - 8.4	dd	~8, 2
H-5	7.7 - 7.9	d	~8
-NH-	9.5 - 10.0	br s	-
-NH ₂	4.5 - 5.0	br s	-

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 152
C-3	130 - 132
C-4	138 - 140
C-5	122 - 124
C-6	148 - 150 (q, $J \approx 35$ Hz)
C=O	165 - 168
-CF ₃	120 - 123 (q, $J \approx 275$ Hz)

Mass Spectrometry (MS)



Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and the deduction of its structure. For **6-(Trifluoromethyl)nicotinohydrazide** ($C_7H_6F_3N_3O$), the expected monoisotopic mass is approximately 205.0463 g/mol .


Predicted High-Resolution Mass Spectrometry Data

Ion	Formula	Calculated m/z
$[M+H]^+$	$C_7H_7F_3N_3O^+$	206.0536
$[M+Na]^+$	$C_7H_6F_3N_3NaO^+$	228.0355
$[M-H]^-$	$C_7H_5F_3N_3O^-$	204.0390

Proposed Fragmentation Pattern

The fragmentation of **6-(Trifluoromethyl)nicotinohydrazide** in the mass spectrometer is expected to proceed through characteristic pathways for hydrazides and aromatic compounds. A plausible fragmentation pattern is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic analysis of 6-(Trifluoromethyl)nicotinohydrazide (NMR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303339#spectroscopic-analysis-of-6-trifluoromethyl-nicotinohydrazide-nmr-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com